(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions. The process would be documented in the methods section of a research paper .Molecular Structure Analysis
Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy can be used to analyze the molecular structure .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The reactions could be monitored using techniques like gas chromatography or high-performance liquid chromatography .Physical and Chemical Properties Analysis
This could include determining the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications
Synthesis and Chemical Reactions
Compounds structurally related to "(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" have been synthesized through various chemical reactions. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involves interactions with different arylidinemalononitrile derivatives or cyanoacrylate derivatives, indicating the compound's potential utility in creating new chemical entities with diverse biological activities (H. M. Mohamed).
Antimicrobial and Antifungal Activities
Research on structurally similar compounds has revealed potential antimicrobial and antifungal applications. For example, new pyridine derivatives exhibited antimicrobial and antioxidant activities, suggesting that our compound could serve as a basis for developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Antitumor Activities
Compounds with thiazole and pyridine moieties have shown antitumor activities against various cancer cell lines, suggesting potential research applications of "this compound" in cancer research (Safaa I. Elewa et al., 2021).
Pharmacological Characterization
Related compounds have been characterized for their selectivity and affinity towards specific receptors, indicating the importance of structural modifications in enhancing biological activity and selectivity. This suggests potential pharmacological research applications, such as receptor binding studies and activity modulation (S. Grimwood et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[2-(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S3/c1-27-16(23)12-21-13-6-2-3-8-15(13)29-19(21)20-18(24)14-7-4-10-22(14)30(25,26)17-9-5-11-28-17/h2-3,5-6,8-9,11,14H,4,7,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDZKCMYMALZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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